3-[(3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one
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Overview
Description
Sagittatoside A is a secondary flavonol glycoside derived from the plant Epimedium. It is known for its bioactive properties and is found in very low content in Epimedium species. This compound has garnered attention due to its potential therapeutic applications, particularly in traditional Chinese medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
Sagittatoside A can be synthesized through the enzymatic hydrolysis of epimedin A. One efficient method involves using a recyclable aqueous organic two-phase enzymatic hydrolysis system. This system consists of propyl acetate and HAc-NaAc buffer (pH 4.5) containing β-dextranase and epimedin A. The hydrolysis is performed at 60°C for 1 hour, resulting in the complete conversion of epimedin A to sagittatoside A .
Industrial Production Methods
In an industrial setting, the preparation of sagittatoside A can be achieved through the immobilization of recombinant β-glucosidase on surface-modified mesoporous silica, such as Santa Barbara Amorphous 15. This method allows for the purification and immobilization of the enzyme in one step, enhancing the efficiency and stability of the process .
Chemical Reactions Analysis
Types of Reactions
Sagittatoside A primarily undergoes hydrolysis reactions. The enzymatic hydrolysis of epimedin A to sagittatoside A is a key reaction, facilitated by β-glucosidase. This reaction involves the cleavage of glycosidic bonds, resulting in the formation of sagittatoside A .
Common Reagents and Conditions
Reagents: β-dextranase, β-glucosidase
pH 4.5 buffer, 60°C, 1 hourMajor Products
The major product formed from the hydrolysis of epimedin A is sagittatoside A. This reaction is highly efficient, with a conversion rate of over 95% .
Scientific Research Applications
Chemistry: Used as a model compound for studying glycosidic bond cleavage and enzymatic hydrolysis.
Biology: Investigated for its role in cellular processes and bioactivity in vivo.
Medicine: Explored for its therapeutic potential in treating conditions such as osteoporosis and hepatotoxicity.
Industry: Utilized in the production of bioactive compounds and secondary glycosides from natural products.
Mechanism of Action
Sagittatoside A exerts its effects through various molecular pathways. It has been shown to induce apoptosis by regulating key proteins in the intrinsic apoptosis pathway, including Bax, Bcl-2, Caspase-3, and Caspase-9. This mechanism is likely related to its ability to modulate cellular processes and promote cell death in cancer cells .
Comparison with Similar Compounds
Sagittatoside A is similar to other flavonol glycosides found in Epimedium, such as icariin, baohuoside I, and icaritin. it is unique in its higher bioactivity and efficiency in vivo. Unlike its counterparts, sagittatoside A has shown better stability and reusability in enzymatic hydrolysis processes .
List of Similar Compounds
- Icariin
- Baohuoside I
- Icaritin
- Epimedin C
Sagittatoside A stands out due to its superior bioactivity and potential therapeutic applications, making it a valuable compound for further research and industrial applications.
Properties
Molecular Formula |
C33H40O15 |
---|---|
Molecular Weight |
676.7 g/mol |
IUPAC Name |
3-[(3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one |
InChI |
InChI=1S/C33H40O15/c1-13(2)5-10-17-18(35)11-19(36)21-24(39)30(28(46-29(17)21)15-6-8-16(43-4)9-7-15)47-33-31(26(41)22(37)14(3)44-33)48-32-27(42)25(40)23(38)20(12-34)45-32/h5-9,11,14,20,22-23,25-27,31-38,40-42H,10,12H2,1-4H3/t14-,20+,22-,23+,25-,26+,27+,31+,32?,33?/m0/s1 |
InChI Key |
COHHGQPQHHUMDG-BIQJDJQNSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H](C(O1)OC2=C(OC3=C(C(=CC(=C3C2=O)O)O)CC=C(C)C)C4=CC=C(C=C4)OC)OC5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=C(OC3=C(C(=CC(=C3C2=O)O)O)CC=C(C)C)C4=CC=C(C=C4)OC)OC5C(C(C(C(O5)CO)O)O)O)O)O |
Origin of Product |
United States |
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